molecular formula C15H11BrN2O2 B7357080 6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile

6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile

Cat. No. B7357080
M. Wt: 331.16 g/mol
InChI Key: RILMBIGNBXKAHH-DUXPYHPUSA-N
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Description

6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a member of the pyridine family and has a complex molecular structure that makes it an intriguing subject of study.

Mechanism of Action

The exact mechanism of action of 6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. This inhibition can lead to various biochemical and physiological effects, which can be beneficial in treating certain diseases.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile in lab experiments is its ability to selectively target specific biological targets. This selectivity can lead to more precise and effective treatments for various diseases. However, one of the limitations of using this compound is its complex molecular structure, which can make it challenging to synthesize and study.

Future Directions

There are several future directions for research on 6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile. One area of interest is its potential use in developing new drugs for treating various diseases. Another area of research is to study the compound's mechanism of action in more detail to better understand how it interacts with specific biological targets. Additionally, research could focus on optimizing the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile involves several steps, including the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with malononitrile, followed by the addition of ethyl cyanoacetate and ammonium acetate. The resulting product is then subjected to a cyclization reaction to yield the final compound.

Scientific Research Applications

The unique molecular structure of 6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile makes it an ideal candidate for various scientific research applications. One of the primary areas of interest is its potential use as a drug candidate due to its ability to interact with specific biological targets.

properties

IUPAC Name

6-[(E)-2-(3-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-14-7-10(6-13(16)15(14)19)2-4-12-5-3-11(8-17)9-18-12/h2-7,9,19H,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILMBIGNBXKAHH-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC2=NC=C(C=C2)C#N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C2=NC=C(C=C2)C#N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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